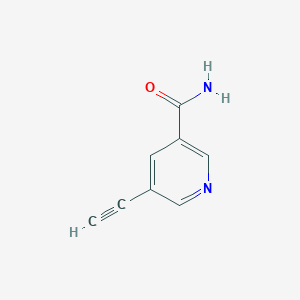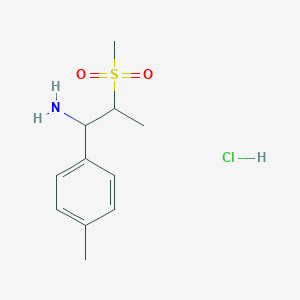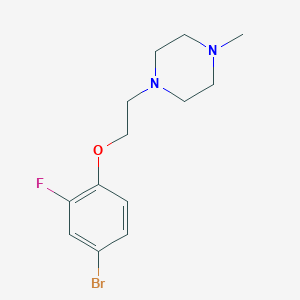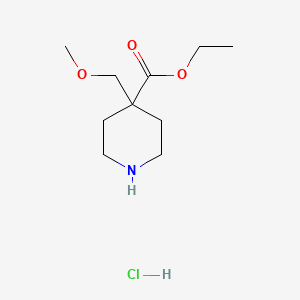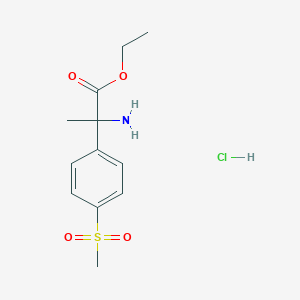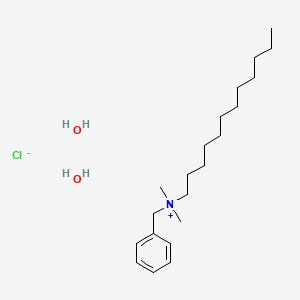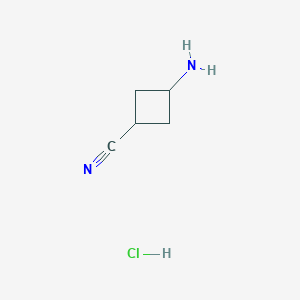
3-Aminocyclobutane-1-carbonitrile hydrochloride
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).科学的研究の応用
Synthesis of Bicyclic and Heterocyclic Compounds
Researchers have developed improved synthetic approaches to generate classes of bicyclic compounds, such as 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles and 2,4-methanoproline analogues, via dynamic addition-intramolecular substitution sequences. These methods involve the reversible addition of hydrogen cyanide to in situ generated imines, leading to the formation of bicyclic skeletons with moderate to good yields. The incorporated cyano group in these compounds can be easily reduced to corresponding aminomethyl groups, demonstrating the versatility of 3-Aminocyclobutane-1-carbonitrile hydrochloride in synthetic organic chemistry (De Blieck et al., 2011); (Rammeloo et al., 2002).
Development of Novel Antimicrobial Agents
Further research has explored the reactivity of 3-Aminocyclobutane-1-carbonitrile hydrochloride derivatives towards various reagents, leading to the synthesis of novel compounds with potential antimicrobial activity. For instance, the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives demonstrated significant antimicrobial properties, highlighting the potential of 3-Aminocyclobutane-1-carbonitrile hydrochloride in the development of new antimicrobial agents (Elkholy & Morsy, 2006).
Green Chemistry Approaches
The application of green chemistry principles in the synthesis of heterocyclic compounds using 3-Aminocyclobutane-1-carbonitrile hydrochloride has been emphasized in recent studies. Multicomponent condensation reactions under environmentally benign conditions (e.g., water or ethanol as solvents) have been employed to synthesize structurally diverse 2-aminopyran (pyridine)-3-carbonitriles. This approach aligns with the goals of green chemistry to reduce waste and avoid the use of toxic substances, demonstrating the compound's role in sustainable chemical practices (ChemChemTech, 2022).
Biobased Applications
The compound has also been utilized as a precursor in the synthesis of biobased succinonitrile, showcasing its potential in the development of sustainable materials and chemicals. The synthesis of succinonitrile from glutamic acid and glutamine represents an innovative route to produce biobased 1,4-diaminobutane, a critical building block for the industrial production of polyamides (Lammens et al., 2011).
Anticancer Activity Exploration
The potential anticancer activity of 3-Aminocyclobutane-1-carbonitrile hydrochloride derivatives has been explored, with studies focusing on the synthesis of polyheterocyclic compounds and their evaluation against various cancer cell lines. The development of novel fused pyrimido[4",5":5',6'][1,2,4]triazino-[3',4':3,4][1,2,4]triazino[5,6-b]indole derivatives from 3-amino-[1,2,4]triazino[5,6-b]indole and their subsequent testing for anticancer properties illustrates the compound's applicability in medicinal chemistry research aimed at discovering new cancer therapies (Ali & Saad, 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
将来の方向性
This involves speculating on potential future research directions, such as new synthetic methods, new reactions, or new applications.
Please consult a chemistry textbook or a reliable online resource for more information on these topics. If you have access to a library or a university database, you might be able to find more specific information on “3-Aminocyclobutane-1-carbonitrile hydrochloride”.
特性
IUPAC Name |
3-aminocyclobutane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZBWDSIAXVWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclobutane-1-carbonitrile hydrochloride | |
CAS RN |
1523572-04-4 | |
| Record name | 3-aminocyclobutane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol](/img/structure/B1528986.png)
